Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Glycochemistry Protecting group strategy Carbohydrate synthesis

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 146288-30-4) is a fully acetylated N-acetyl-β-D-glucosamine (GlcNAc) derivative featuring an n-pentyl (amyl) aglycone at the anomeric position. The compound carries O-acetyl protecting groups at positions 3, 4, and 6 of the glucopyranose ring, conferring enhanced solubility in organic solvents and stability during synthetic manipulations relative to its unprotected hydroxyl counterparts.

Molecular Formula C19H31NO9
Molecular Weight 417.5 g/mol
Cat. No. B15599413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Molecular FormulaC19H31NO9
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1
InChIKeyVWZQHRQPSJCOMU-FVVUREQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Procurement and Specification Overview for Glycobiology Research


Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 146288-30-4) is a fully acetylated N-acetyl-β-D-glucosamine (GlcNAc) derivative featuring an n-pentyl (amyl) aglycone at the anomeric position . The compound carries O-acetyl protecting groups at positions 3, 4, and 6 of the glucopyranose ring, conferring enhanced solubility in organic solvents and stability during synthetic manipulations relative to its unprotected hydroxyl counterparts . With a molecular formula of C19H31NO9 and a molecular weight of 417.45 g/mol, this compound is supplied at purities typically ≥98% (HPLC) by multiple specialty chemical vendors and is intended exclusively for research use in glycobiology, enzymatic studies, and as a synthetic intermediate [1][2].

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Why In-Class N-Acetylglucosamine Derivatives Are Not Interchangeable


Superficially similar N-acetylglucosamine derivatives differ fundamentally in their O-protection state, aglycone structure, and resulting physicochemical and biochemical behavior. The fully acetylated amyl derivative (target compound) is not functionally equivalent to unprotected pentyl GlcNAc (CAS 94483-64-4; MW 291.34) , nor to the tert-amyl branched isomer (CAS 262849-65-0) , nor to common chromogenic substrates such as pNP-β-D-GlcNAc or 4-methylumbelliferyl-β-D-GlcNAc (MU-GlcNAc). The O-acetyl groups on the target compound confer organic solvent compatibility and serve as protecting groups during multi-step synthesis, while the linear n-pentyl aglycone provides a defined hydrophobic anchor that differs in both steric accessibility and lipophilicity from shorter alkyl chains, branched tert-amyl groups, or aromatic pNP moieties . Substituting any of these analogs without experimental validation introduces uncontrolled variables in solubility, enzymatic recognition, and downstream reaction outcomes—making direct evidence-based selection essential.

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Quantitative Differentiation Evidence for Scientific Selection


O-Acetyl Protection State: Fully Acetylated Derivative Enables Organic-Phase Synthetic Manipulation Unavailable to Unprotected Analog

The target compound carries O-acetyl protecting groups at the 3, 4, and 6 positions of the glucopyranose ring, rendering it soluble and stable in organic solvents—a property not shared by the unprotected pentyl GlcNAc analog . This differential protection state fundamentally alters the compound's utility in synthetic workflows. The fully acetylated derivative can be directly employed in glycosylation reactions or further functionalized without requiring separate protection/deprotection steps that the unprotected analog (with three free hydroxyl groups at positions 3, 4, and 6) would demand . The unprotected analog (CAS 94483-64-4) is a hydrophilic solid requiring aqueous or polar solvent conditions, whereas the acetylated derivative is compatible with anhydrous organic reaction media such as dichloromethane .

Glycochemistry Protecting group strategy Carbohydrate synthesis

Synthetic Route Specificity: Multi-Step Protocol Yielding 76.8% in Glycosylation Step Defines Reproducible Procurement Specifications

The synthesis of this compound follows a defined three-step protocol reported in the primary literature, with the key glycosylation step employing SnCl4 in dichloromethane to achieve a 76.8% yield . This reported synthetic route provides a validated benchmark for researchers requiring the compound either as a synthetic intermediate or as an authentic standard. The use of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose as a precursor, followed by n-butylamine-mediated phthalimido cleavage and subsequent acetylation, establishes a reproducible pathway that distinguishes this compound from analogs synthesized via alternative routes .

Carbohydrate synthesis Glycosylation Process chemistry

Aglycone Structural Specificity: Linear n-Pentyl Aglycone Confers Differential Enzymatic Recognition and Hydrolytic Stability Relative to Branched tert-Amyl Isomer

The tert-amyl (1,1-dimethylpropyl) isomer (CAS 262849-65-0) has been explicitly documented to exhibit resistance to enzymatic digestion and hydrolysis by esterases . This property is attributed to the steric hindrance imposed by the branched tertiary carbon adjacent to the anomeric oxygen, which impedes enzyme access to the glycosidic bond. By contrast, the target compound's linear n-pentyl aglycone lacks this tertiary branching and is expected to be recognized and processed by β-N-acetylglucosaminidases, making it suitable as a substrate for enzymatic activity studies [1]. This aglycone-dependent stability differential represents a critical selection criterion for experiments requiring either enzyme susceptibility (n-pentyl) or enzyme resistance (tert-amyl).

Enzymatic stability Glycosidase substrate Aglycone specificity

Hydrophobicity Differential: n-Pentyl Aglycone Provides LogP Increase Relative to pNP-GlcNAc, Enabling Membrane Permeability and Non-Aqueous Assay Compatibility

The n-pentyl aglycone of the target compound confers substantially greater hydrophobicity compared to the widely used chromogenic substrate pNP-β-D-GlcNAc [1]. While the aqueous solubility of pNP-GlcNAc is limited to <10 mM, the target compound's acetyl protection combined with the pentyl chain enables dissolution in organic solvents and facilitates partitioning into hydrophobic environments including lipid bilayers or non-aqueous reaction media . This physicochemical distinction makes the target compound particularly valuable for studying glycosidases in membrane-associated contexts, for transglycosylation reactions in organic co-solvent systems, and for applications where aqueous solubility of pNP substrates is rate-limiting [2].

LogP Hydrophobicity Non-aqueous enzymology

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Evidence-Driven Research and Industrial Application Scenarios


Synthetic Intermediate for Multi-Step Oligosaccharide Construction Requiring Anhydrous Reaction Conditions

Researchers engaged in the chemical synthesis of complex oligosaccharides or glycoconjugates should prioritize this fully acetylated derivative when the synthetic route requires anhydrous, organic-phase glycosylation conditions. The O-acetyl protecting groups at C3, C4, and C6 obviate the need for separate protection/deprotection steps that would be mandatory with the unprotected pentyl GlcNAc analog . The compound's compatibility with SnCl4-catalyzed glycosylation in dichloromethane is documented in the primary synthesis literature, providing a validated starting point for further derivatization .

Enzymatic Substrate for β-N-Acetylglucosaminidase Specificity Studies Using Linear Alkyl Aglycones

Investigators studying the aglycone specificity of β-N-acetylglucosaminidases should select the target compound (or its deprotected pentyl GlcNAc derivative) as a linear alkyl aglycone probe. The n-pentyl chain serves as a defined hydrophobic recognition element that differs mechanistically from branched tert-amyl aglycones (which confer enzymatic resistance) and from aromatic pNP groups (which are chromogenic but structurally dissimilar to natural substrates) . This compound enables structure-activity relationship studies correlating aglycone chain length and branching with enzyme recognition and catalytic turnover [1].

Glycosidase Assay Development in Non-Aqueous or Membrane-Associated Systems

Scientists developing glycosidase assays in organic co-solvent systems, reverse micelles, or membrane-associated environments should consider this compound as an alternative to pNP-β-D-GlcNAc when the latter's aqueous solubility limit (<10 mM) constrains experimental design [2]. The combined effect of O-acetyl protection and the n-pentyl aglycone confers organic solvent compatibility that enables enzymatic studies under non-aqueous conditions where conventional chromogenic substrates precipitate or partition poorly .

Analytical Standard for LC-MS or NMR-Based Metabolomics of Acetylated GlcNAc Derivatives

Analytical chemists and metabolomics researchers requiring an authentic standard of a fully acetylated, n-pentyl GlcNAc derivative for LC-MS method development or NMR spectral library construction should procure this compound. Its defined molecular weight (417.45 g/mol), characteristic fragmentation pattern under ESI-MS, and fully assigned 1H and 13C NMR spectra (derivable from the reported synthetic characterization) make it suitable as a calibration standard for detecting and quantifying structurally related acetylated amino sugars in complex biological or synthetic mixtures .

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